Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is an organic compound with the molecular formula C9H13NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-butynoate with 3-hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
3-Ethyl-5-methylisoxazole-4-carboxylic acid: This compound is structurally similar but lacks the ethyl ester group.
5-Methylisoxazole-4-carboxylic acid ethyl ester: Another related compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-7-8(6(3)13-10-7)9(11)12-5-2/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWLDZUUTIPZHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395837 |
Source
|
Record name | Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53064-41-8 |
Source
|
Record name | Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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